2-amino-N-hydroxy-2-methylpropanamide hydrochloride
Overview
Description
“2-amino-N-hydroxy-2-methylpropanamide hydrochloride” is a chemical compound with the CAS Number: 26815-96-3 . It has a molecular weight of 154.6 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C4H10N2O2.ClH/c1-4(2,5)3(7)6-8;/h8H,5H2,1-2H3,(H,6,7);1H
. This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound has a melting point range of 120-124 degrees Celsius . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior in different environments and reactions.Scientific Research Applications
Acrylamide Research and Control
Acrylamide, a chemical compound with diverse industrial applications, has been extensively studied for its occurrence and formation mechanisms, particularly in food processing. The link between acrylamide formation and the Maillard reaction has been a significant step in understanding its chemistry. This knowledge is crucial for developing strategies to control acrylamide levels in food, considering its potential health risks (Taeymans et al., 2004).
Polyamides and Their Oxidation
The study of polyamides and their oxidation is crucial for understanding the stability and degradation of these materials. This research is relevant for applications in various industries, including textiles and plastics. The characteristics of polyamides, such as their reaction to oxidation, are essential for improving material longevity and performance (Richaud et al., 2013).
Antimetastatic Compounds
Research on antimetastatic compounds, including the impact of different functional groups on their efficacy, highlights the importance of chemical modifications in developing effective cancer treatments. This area of study demonstrates the potential for chemical compounds to be tailored for specific therapeutic applications (Liew et al., 2020).
Hydroaminomethylation of Oleochemicals
The hydroaminomethylation of vegetable oils presents a pathway to synthesize bio-based compounds with potential industrial applications. This process exemplifies the utility of chemical reactions in creating sustainable materials for various uses (Vanbésien et al., 2018).
Neuroplasticity and Antidepressant Effects
Research into the neuroplasticity effects of certain compounds, including AMPA receptor agonists, offers insights into novel approaches for treating depression. These studies highlight the importance of exploring various receptor targets to uncover new therapeutic strategies (Aleksandrova & Phillips, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
2-amino-N-hydroxy-2-methylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-4(2,5)3(7)6-8;/h8H,5H2,1-2H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUOYPOHIHZBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26815-96-3 | |
Record name | Propanamide, 2-amino-N-hydroxy-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26815-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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